Serine protease hepsin is a type II transmembrane serine protease that plays critical roles in various biological processes, including extracellular matrix remodeling and the activation of growth factors. It is primarily expressed in epithelial tissues, particularly in the kidney, where it mediates the cleavage of uromodulin, the most abundant protein in urine. Hepsin has been implicated in several pathological conditions, including cancer and osteoarthritis, due to its involvement in proteolytic cascades that affect tissue integrity and cellular signaling pathways .
Hepsin is classified under the serine proteases, which are characterized by the presence of a serine residue in their active site that plays a crucial role in their enzymatic activity. The gene encoding hepsin is located on chromosome 19 in humans, and its protein product consists of two main domains: a serine protease domain and a second domain that contributes to its structural stability and function .
The synthesis of hepsin can be achieved through recombinant DNA technology. The gene encoding hepsin is cloned into an expression vector, which is then introduced into suitable host cells such as Escherichia coli or mammalian cell lines. This allows for the production of the hepsin protein, which can then be purified using affinity chromatography techniques.
Hepsin catalyzes the hydrolysis of peptide bonds in substrates such as uromodulin and various growth factors. Its primary function involves cleaving extracellular matrix components and activating pro-matrix metalloproteinases, which are crucial for tissue remodeling.
Hepsin's action begins with substrate binding at its active site, where it recognizes specific amino acid sequences. Following binding, hepsin catalyzes peptide bond cleavage through a series of conformational changes that stabilize the transition state.
Hepsin is a membrane-bound glycoprotein with a molecular weight of approximately 55 kDa. It is predominantly localized to epithelial cell membranes but can also be found in soluble forms in biological fluids.
Hepsin has significant implications in various fields:
Hepsin (HPN, TMPRSS1) is a Type II transmembrane serine protease (TTSP) characterized by a distinct orientation: an N-terminal cytoplasmic domain, a single transmembrane helix, and a C-terminal extracellular catalytic region. The intracellular domain comprises 160 amino acids in humans, featuring intrinsically disordered regions (IDRs) rich in proline, serine, and threonine. These IDRs facilitate post-translational modifications such as phosphorylation, which regulate subcellular localization and trafficking [6] [10]. The extracellular domain includes a scavenger receptor cysteine-rich (SRCR) domain and a serine protease domain (SPD), positioned distal to the plasma membrane. This topology anchors hepsin to the cell surface, enabling pericellular proteolysis and cell signaling modulation [7] [10].
Table 1: Structural Domains of Hepsin
Domain | Position (aa) | Key Features | Functional Role |
---|---|---|---|
Cytoplasmic | 1–160 | IDRs with phosphorylation sites (Ser/Thr) | Regulates intracellular trafficking and membrane anchoring |
Transmembrane | 161–181 | Hydrophobic α-helix | Plasma membrane insertion |
SRCR | 50–159 | Disulfide bonds (Cys77-Cys140, Cys119-Cys138) | Substrate orientation and cell adhesion |
Serine Protease | 163–417 | Catalytic triad (His361, Asp409, Ser506) | Peptide bond hydrolysis and zymogen activation |
Hepsin’s catalytic domain belongs to the S1 family of serine proteases and features a conserved catalytic triad: His361, Asp409, and Ser506. These residues form a charge-relay system where His361 acts as a base to activate Ser506 for nucleophilic attack on substrate peptide bonds [1] [5]. Hepsin is synthesized as a single-chain zymogen (pro-hepsin) and undergoes autocatalytic activation through cleavage at the conserved activation motif Arg162-Ile163. This cleavage generates a two-chain enzyme linked by a disulfide bond between Cys153 (SRCR domain) and Cys277 (SPD domain), transitioning it to a catalytically active conformation [6] [10]. Activity is tightly regulated by endogenous inhibitors:
Table 2: TTSP Subfamilies and Key Members
Subfamily | Proteases | Stem Region Domains | Key Functions |
---|---|---|---|
Hepsin/TMPRSS | Hepsin, TMPRSS2, TMPRSS3, TMPRSS4 | SRCR + LDLA (TMPRSS members) | Viral entry, HGF activation |
Matriptase | Matriptase, Matriptase-2 | SEA, CUB, LDLR | Epithelial integrity, iron metabolism |
HAT/DESC | HAT, DESC1 | – | Airway homeostasis |
Corin | Corin | Frizzled, LDLR | Blood pressure regulation |
Hepsin belongs to the hepsin/TMPRSS subfamily within the larger TTSP family, which comprises 17–20 members in mammals. Phylogenetic analyses classify TTSPs into four subfamilies based on extracellular stem region architecture and catalytic domain homology:
Evolutionarily, hepsin is conserved across vertebrates, with positive selection observed in its catalytic domain, likely driven by host-pathogen interactions (e.g., viral entry facilitation) [2]. Unlike secreted serine proteases (e.g., trypsin), TTSPs like hepsin are membrane-tethered, enabling localized substrate cleavage critical for development and homeostasis.
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